2-Bromo-3-methylbutyryl bromide

説明

"2-Bromo-3-methylbutyryl bromide" is a brominated compound that plays a significant role in various chemical syntheses and reactions. Although direct studies on this specific compound are limited, insights can be derived from research on closely related brominated compounds and their behavior in chemical reactions.

Synthesis Analysis

The synthesis of compounds similar to "this compound" involves bromination reactions under specific conditions. For instance, the bromination of 3-(methylfur-2-yl)- and 3-(methylfur-3-yl)-3-(diethoxyphosphoryl) acrylates with N-bromosuccinimide highlights the reactivity of methyl groups in the presence of bromine, under radical initiation conditions (Pevzner, 2021). Similarly, the synthesis of "2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide" provides insights into the introduction of bromine into complex molecular frameworks, showcasing the adaptability of bromine in synthetic chemistry (Kulai & Mallet-Ladeira, 2016).

Molecular Structure Analysis

The molecular structure of brominated compounds, including "this compound," often exhibits unique electronic and steric characteristics due to the presence of the bromine atom. These features significantly influence their reactivity and interaction with other molecules. The analysis of the molecular structure of "2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide" through NMR, FT-IR spectroscopies, and X-ray diffraction reveals the impact of bromine on the overall molecular configuration and electronic properties (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Brominated compounds, akin to "this compound," participate in a wide range of chemical reactions, including radical initiations, coupling reactions, and polymerizations. The copper(I) bromide/N-(n-octyl)-2-pyridylmethanimine-mediated living-radical polymerization using 2-bromoisobutyryl functionalized carbosilane dendrimers as initiators exemplifies the versatility of brominated initiators in polymer chemistry (Hovestad et al., 2000).

Physical Properties Analysis

The physical properties of brominated compounds like "this compound" are influenced by the presence of the bromine atom, which affects their boiling point, density, and solubility. While specific data on this compound may not be readily available, insights into the physical properties can be inferred from studies on related brominated molecules.

Chemical Properties Analysis

The chemical properties of "this compound" are characterized by its reactivity, particularly in substitution and elimination reactions. The kinetics of 2-bromo-3-methylbutyric acid in the gas phase study provides valuable information on the behavior of similar brominated compounds under thermal conditions, indicating a preference for certain reaction pathways over others (Chuchani & Dominguez, 1995).

科学的研究の応用

Alternatives to Methyl Bromide

2-Bromo-3-methylbutyryl bromide has relevance in research exploring alternatives to methyl bromide, a widely used fumigant mandated for phase-out due to its ozone-depleting properties. Studies focus on its potential in soil-borne plant pathology and post-harvest entomology, with specific emphasis on strawberry, pepper, tomato, and nursery cropping systems (Schneider et al., 2003).

Synthesis of Organic Compounds

The compound plays a role in the synthesis of various organic chemicals. It's been used in the preparation of 2-Methyl-2-hydroxy-1-phenyl-1-butanone, a process involving chlorination and hydrolysis in the presence of sodium hydroxide and carbon tetrachloride (Fan Li-chang, 2008).

Initiators in Polymerization

It is utilized in creating dual initiators for combining quasiliving carbocationic polymerization and atom transfer radical polymerization, contributing to the production of poly(isobutylene-b-methyl acrylate) diblock copolymers (Zhu & Storey, 2010).

Initiating Star Polymers for Biomedical Applications

This compound is instrumental in synthesizing star polymers with well-defined structures using atom transfer radical polymerization, particularly for biomedical applications (Jianshu Li & H. Xiao, 2005).

Corrosion Protection

In corrosion science, it's part of a compound showing high inhibition efficiency in protecting X70 steel, highlighting its potential in industrial applications (Xia et al., 2015).

Biocatalysis in Chemical Production

The compound has a role in biocatalysis, specifically in the enzymatic production of (S)-4-bromo-3-hydroxybutyrate, an intermediate for statin compounds. Despite challenges due to bromide's toxicity in biocatalysis, recent advancements have improved its applicability (Asako et al., 2009).

Soil Fumigation Research

Research on the movement and volatilization of propargyl bromide, a potential replacement for methyl bromide, in soil, has implications for understanding the environmental impact and effectiveness of such compounds in agriculture (Allaire et al., 2004).

Environmental Management

This compound is studied in the context of environmental science for managing emissions and degradation of fumigants like methyl bromide, crucial for reducing ozone depletion (Yang et al., 2015).

Plant Pathogen Management

The compound has been explored in managing soil pathogens in agricultural systems, particularly as an alternative to methyl bromide in controlling nematodes in high-value crops like vegetables and strawberries (Zasada et al., 2010).

Catalysis and Chemical Reactions

Its role in catalysis, specifically in S_N2 reactions and the synthesis of organic compounds like 4-bromo-3-methylanisole, underscores its importance in chemical engineering and synthesis processes (Forssten et al., 2001).

作用機序

Target of Action

Similar compounds are known to interact with various cellular components, including proteins and nucleic acids, which can lead to changes in cellular function .

Mode of Action

It is known that brominated compounds often act through a process called halogenation, where a halogen atom (in this case, bromine) is introduced into an organic compound . This can lead to changes in the structure and function of the target molecule .

Biochemical Pathways

Brominated compounds can potentially disrupt various biochemical pathways, depending on their specific targets .

Result of Action

Halogenated compounds can cause a variety of effects, ranging from changes in protein function to dna damage .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-methylbutyryl bromide can be influenced by various environmental factors . These can include temperature, pH, and the presence of other chemicals

Safety and Hazards

2-Bromo-3-methylbutyryl bromide is flammable and its containers may explode when heated . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is suspected of causing genetic defects and may cause damage to organs (Central nervous system) through prolonged or repeated exposure .

特性

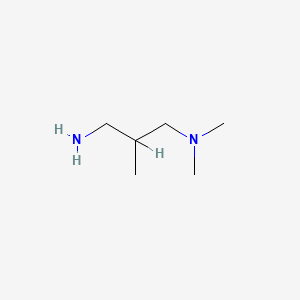

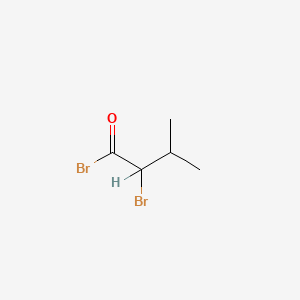

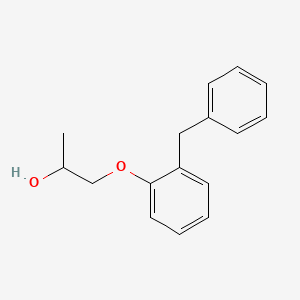

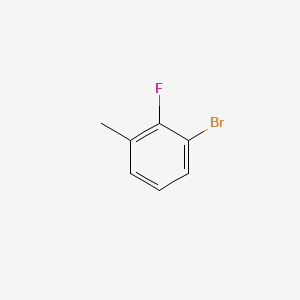

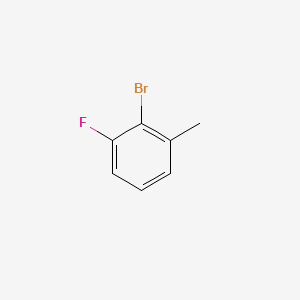

IUPAC Name |

2-bromo-3-methylbutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAUMPWMNPYULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949345 | |

| Record name | 2-Bromo-3-methylbutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26464-05-1 | |

| Record name | 2-Bromo-3-methylbutanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26464-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylbutyryl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026464051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methylbutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylbutyryl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)